2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene is a unique organic compound characterized by its bicyclic structure. This compound features two bicyclo[2.2.2]octene units, which are known for their stability and interesting chemical properties. The structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, which is used to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to promote substitution reactions. The reaction conditions can vary widely depending on the desired outcome, but they often involve controlled temperatures and pressures to optimize the reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene involves its interaction with specific molecular targets. These interactions can lead to various effects, such as the modulation of enzyme activity or the alteration of cellular signaling pathways. The exact mechanism can vary depending on the context in which the compound is used, but it often involves the formation of stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: A simpler analog with a single bicyclic unit, known for its stability and reactivity in various chemical reactions.
2-Methyl-bicyclo[2.2.2]oct-2-ene: A methyl-substituted derivative with similar structural features but different reactivity and applications.
Uniqueness
2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene is unique due to its dual bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications, where its stability and reactivity can be leveraged to develop new materials and technologies .
Properties
CAS No. |
159277-40-4 |
---|---|
Molecular Formula |
C16H22 |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C16H22/c1-5-13-6-2-11(1)9-15(13)16-10-12-3-7-14(16)8-4-12/h9-14H,1-8H2 |
InChI Key |
XRQKXQTVFBLNLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C=C2C3=CC4CCC3CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.